molecular formula C8H8N2OS B104352 2-Amino-6-methoxybenzothiazole CAS No. 1747-60-0

2-Amino-6-methoxybenzothiazole

Cat. No. B104352
CAS RN: 1747-60-0
M. Wt: 180.23 g/mol
InChI Key: KZHGPDSVHSDCMX-UHFFFAOYSA-N
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Patent
US04113732

Procedure details

182 parts of p-methoxyphenyl-thiourea are suspended in ethylene chloride, and dehydrated, as described in Example 1. 35.5 parts of chlorine gas are then passed in over 1 hour at 20° C., but without addition of bromine. After stirring for a further hour, 6 parts of bromine are added, the mixture is heated to 40° C., and a further 35.5 parts of chlorine gas are introduced at this temperature over one hour. The reaction product is isolated as described in Example 1. 168 parts of 6-methoxy-2-amino-benzothiazole of melting point 160°-163° C. are thus obtained, corresponding to 93% of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10]([NH2:12])=[S:11])=[CH:5][CH:4]=1.ClCl.BrBr>C(Cl)CCl>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[N:9]=[C:10]([NH2:12])[S:11][C:7]=2[CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)NC(=S)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
After stirring for a further hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are then passed in over 1 hour at 20° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction product is isolated

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=C(N=C(S2)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.